Perfluorooctanamide

Description

Significance of Perfluorooctanamide within the Per- and Polyfluoroalkyl Substances (PFAS) Class

The significance of this compound and its derivatives, collectively known as polyfluorinated amides (PFAMs), lies primarily in their role as precursors to perfluoroalkyl carboxylic acids (PFCAs), a major subgroup of PFAS. nih.govacs.org While not as widely studied as terminal degradation products like PFOA and perfluorooctane (B1214571) sulfonate (PFOS), this compound is an important link in the chain of PFAS contamination. nih.gov

These compounds have been identified as byproducts in the manufacturing of polyfluorinated sulfonamides through a process called electrochemical fluorination (ECF). nih.govacs.org Research has detected various this compound derivatives in a range of commercial and experimental materials produced by this method. nih.gov The chemical structure of this compound, featuring a highly stable perfluorinated carbon chain, gives it hydrophobic and lipophobic properties and a strong resistance to degradation. ontosight.ai However, this stability is not absolute. It is predicted that under certain environmental and biological conditions, the amide group can break down, transforming the compound into more stable and well-studied PFAS like PFOA. nih.govacs.org

This transformation pathway is a critical aspect of its significance. The presence of this compound in the environment acts as a hidden and long-term source of PFCAs. nih.gov Furthermore, human exposure to these amides may contribute to the body burden of other PFAS, including the branched isomers of PFOA found in human blood, which are a signature of products made with the ECF process. nih.govacs.org Therefore, understanding this compound is essential for a complete picture of the lifecycle, environmental burden, and human exposure risks associated with the entire PFAS class.

| Property | Value | Source |

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 423-54-1 | chemicalbook.com |

| Molecular Formula | C8H2F15NO | chemsrc.com |

| Melting Point | 137-139°C | chemicalbook.com |

Evolution of Academic Inquiry into this compound and Related Compounds

Academic interest in PFAS began decades after their large-scale production started in the 1940s. service.gov.ukcancer.gov Initial research and regulatory focus were almost exclusively on the terminally degraded and most frequently detected compounds, PFOA and PFOS. nih.govepa.gov The inquiry into less-known PFAS, including this compound and other precursor compounds, is a more recent development, driven by several key factors.

A pivotal shift occurred as scientists began to unravel the complex transformation pathways of PFAS in the environment. itrcweb.org The realization that many polyfluoroalkyl substances could degrade into the highly persistent PFAAs spurred interest in identifying these "precursors." A 2013 study was instrumental in highlighting the role of polyfluorinated amides (PFAMs) as a historical source of PFCAs from ECF-based manufacturing. nih.govacs.org This research marked a significant step in tracing the origins of PFOA contamination beyond its direct use and production.

The evolution of sophisticated analytical techniques, particularly high-resolution mass spectrometry, has been crucial. researchgate.net These advancements enabled researchers to detect and quantify a much broader array of PFAS at very low concentrations in various matrices, from commercial products to environmental samples and human tissues. nih.govacs.org This analytical power allowed scientists to identify specific PFAMs, such as N-methylthis compound (MeFOA) and N-ethylthis compound (EtFOA), in materials synthesized by ECF, confirming their presence as manufacturing byproducts. nih.govacs.org The global phase-out of PFOA and PFOS by major manufacturers also catalyzed research into the thousands of other PFAS, including precursors like this compound, that were still in use or present as legacy contaminants. epa.govnih.gov

Scope and Objectives of Contemporary Research on this compound

Current scientific investigation into this compound and related PFAMs is multifaceted, aiming to fill critical knowledge gaps regarding their environmental behavior, contribution to human exposure, and ultimate impact.

A primary objective is to elucidate the environmental fate of these compounds. nih.govacs.org Research is focused on understanding the mechanisms and rates of their transformation into PFCAs. This includes studying their potential to volatilize into the atmosphere, undergo oxidation by hydroxyl radicals, and, crucially, their susceptibility to enzymatic hydrolysis within living organisms (biota), which directly forms PFCAs. nih.govacs.org The predicted atmospheric lifetime for PFAMs is estimated to be between 3 and 20 days, after which they are likely to be deposited and potentially enter biological systems. nih.govacs.org

Another key goal is to quantify the contribution of this compound and other precursors to the total PFAS burden in humans and the environment. nih.gov This involves developing and refining analytical methods to accurately measure these specific compounds in complex samples and linking their presence to specific sources and exposure pathways. For instance, research has suggested that human exposure to PFAMs could be an indirect source of the branched PFOA isomers observed in human blood, a finding that helps to reconstruct historical exposure routes. nih.govacs.org

Finally, contemporary research is situated within the broader effort to understand the risks associated with the entire class of thousands of PFAS chemicals. pfasfree.org.ukresearchgate.net While some studies may explore potential applications for this compound-containing molecules in material science or biomedical fields, this is balanced by the overarching concern for their persistence and potential health impacts, which remain areas of active investigation. ontosight.ai The ultimate goal is to provide a robust scientific foundation for risk assessment and regulatory decisions concerning these and other understudied PFAS compounds.

| Research Area | Key Findings and Objectives | Relevant Compounds | Source |

| Manufacturing Byproducts | PFAMs are produced as byproducts of polyfluorinated sulfonamide synthesis via electrochemical fluorination (ECF). Concentrations in these materials can be significant, ranging from 12 to 6736 µg/g. | N-methylthis compound (MeFOA), N-ethylthis compound (EtFOA) | nih.govacs.org |

| Environmental Fate | The predicted fate involves volatilization to the atmosphere, followed by oxidation. The amide bond is stable against simple hydrolysis but is expected to undergo enzymatic hydrolysis in biota. | N-ethylthis compound (EtFOA), Perfluorooctanoic acid (PFOA) | nih.govacs.org |

| Human Exposure | Exposure to PFAMs may be an indirect source of branched PFOA isomers found in human blood, linking back to ECF-derived products. | This compound, Perfluorooctanoic acid (PFOA) | nih.govacs.org |

| Analytical Detection | Researchers detected monosubstituted PFAMs in most ECF-synthesized materials analyzed, but not disubstituted versions, likely because they were never synthesized. | MeFOA, EtFOA, N-methyl-N-(2-hydroxyethyl)this compound (MeFOAE), N-ethyl-N-(2-hydroxyethyl)this compound (EtFOAE) | nih.govacs.org |

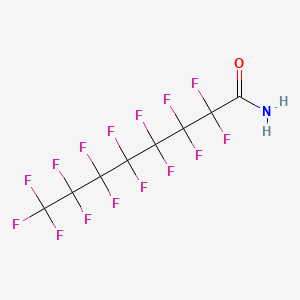

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F15NO/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23/h(H2,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGMUDSKJLAUMTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60195123 | |

| Record name | Perfluorooctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423-54-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorooctanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorooctanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60195123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorooctanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.390 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Perfluorooctanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2MC3KA5CES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Occurrence of Perfluorooctanamide

Detection and Quantification in Environmental Compartments

The detection of Perfluorooctanamide and its derivatives in the environment is a clear indicator of their release from anthropogenic sources. Analytical methods have confirmed its presence in aquatic, terrestrial, and atmospheric systems.

Aquatic Systems (Surface Water, Groundwater, Wastewater Effluents)

This compound's presence in aquatic environments is often a result of direct industrial discharge, runoff from contaminated sites, and effluent from wastewater treatment plants (WWTPs). While specific data on this compound is limited, its inclusion in certified reference materials for the analysis of PFAS in surface water, groundwater, and wastewater underscores its relevance as a potential contaminant in these matrices. ineris.frzeptometrix.com

Studies have shown that WWTPs are significant conduits for PFAS entering surface waters. cwea.orgnih.gov Although conventional treatment processes are generally ineffective at removing many PFAS, transformation of precursor compounds can occur. itrcweb.orgnih.gov For instance, the formation of PFOA during the degradation of the pesticide sulfluramid (B1681785) has been attributed to the presence of this compound impurities. zeptometrix.comeuropa.euae2s.com Leachate from these processes can contaminate surface and groundwater. zeptometrix.com One study noted that the leachate from a soil mesocosm experiment involving sulfluramid had a high ratio of FOSA to PFOS, which was consistent with observations in Brazilian surface water, indirectly pointing to the environmental relevance of precursor compounds like this compound. zeptometrix.com

Table 1: Concentration of Select PFAS in Global Water Systems

| PFAS Compound | Water Body Type | Location | Concentration Range |

|---|---|---|---|

| PFOA | Surface Water | China | 0.0001 - 578,970 ng/L |

| PFOS | Surface Water | China | 0.003 - 1,725.37 ng/L |

| PFOA | Surface Water | Turkey | 1.77 - 6.71 ng/L |

Terrestrial Systems (Soil, Sediment, Biosolids)

Soil and sediment act as significant reservoirs for PFAS, including this compound. Contamination occurs through atmospheric deposition, land application of contaminated biosolids, and direct discharge from industrial activities. nih.govorangecountygov.com

Polyfluorinated amides (PFAMs), a class that includes this compound, have been identified as byproducts in the manufacturing of polyfluorinated sulfonamides. acs.org A key study quantified two derivatives, N-methylthis compound (MeFOA) and N-ethylthis compound (EtFOA), in a variety of commercial sulfonamide products. The concentrations were substantial, ranging from 12 to 6,736 µg/g, indicating a significant potential for release into the environment during the product lifecycle. acs.org The use of such products, for example as impurities in pesticides applied to agricultural land, represents a direct pathway for soil contamination. europa.euae2s.com

Sediments in aquatic environments are also a major sink for PFAS. acs.org High concentrations of various PFAS have been measured in sediments near industrial point sources. For example, in Lake Tyrifjorden, Norway, downstream of a former PFAS-producing factory, sediment concentrations of the PFOS precursor SAmPAP diester reached up to 1,872 µg/kg. acs.org While specific data for this compound is scarce, the high levels of its precursor relatives suggest that sediments can accumulate these compounds over time. acs.org

Biosolids, the solid organic matter recovered from wastewater treatment, are often applied to land as fertilizer, creating a pathway for PFAS to enter terrestrial and agricultural ecosystems. ae2s.comnih.gov National surveys in the U.S. have found that PFOS is the most abundant PFAS in biosolids, with a mean concentration of 403 ± 127 ng/g dry weight in samples from 2001. nih.gov More recent monitoring in Michigan and California also shows the presence of PFOA and PFOS, with concentrations influenced by industrial inputs to the wastewater stream. cwea.org The presence of PFAS precursors in biosolids is a concern, as they can transform into more persistent PFAAs in the soil. nih.gov

Table 2: Concentration of this compound Derivatives in Commercial Products

| Compound | Product Type | Concentration Range (µg/g) |

|---|---|---|

| N-methylthis compound (MeFOA) | Sulfonamide-based products | 12 - 6,736 |

| N-ethylthis compound (EtFOA) | Sulfonamide-based products | 12 - 6,736 |

This table shows the concentration of this compound derivatives found as byproducts in commercial products, indicating a source of environmental release. Data sourced from acs.org.

Atmospheric Presence (Air, Dust)

The atmosphere is a key medium for the long-range transport of many PFAS, including volatile precursors like this compound. ineris.frca.gov The environmental fate of polyfluorinated amides is suggested to involve volatilization into the atmosphere, where they can be oxidized by hydroxyl radicals over a period of days. acs.org This atmospheric transport contributes to the ubiquitous presence of PFAS even in remote regions like the Arctic and the Amazon rainforest. nih.govnih.gov

A 2001 study in North American cities found that polyfluorinated sulfonamides were widely distributed in the troposphere, with mean concentrations ranging from 22 to 403 pg/m³. nih.gov Elevated concentrations of specific compounds like N-methyl perfluorooctane (B1214571) sulfonamidoethanol (a related precursor) were linked to potential releases from paper and carpet treatment industries, highlighting the role of industrial point sources in atmospheric contamination. nih.gov

Indoor environments also contribute to PFAS exposure, with house dust being a significant reservoir. ca.govnih.gov PFAS are used in a wide variety of consumer products, including carpets and textiles, from which they can be released into indoor air and settle in dust. environment-agency.gov.uk While direct measurements of this compound in dust are not widely available, the presence of other PFAS precursors in dust is well-documented. ca.gov

Spatial and Temporal Patterns of Environmental Contamination

Tracking the spatial and temporal trends of PFAS contamination is crucial for understanding the impact of regulatory actions and changes in industrial production. Most trend data focuses on legacy compounds like PFOS and PFOA, but these trends can indirectly reflect the fate of their precursors, including this compound. itrcweb.org

Following the phase-out of PFOS and related substances by major manufacturers in the early 2000s, studies have observed shifts in environmental concentrations. In Baltic cod liver, for example, concentrations of the PFOS precursor perfluorooctane sulfonamide (FOSA) declined at a rate of 4.4% per year between 1981 and 2013, likely reflecting the production phase-out. doi.org In contrast, most long-chain PFAAs increased over the same period. doi.org Similarly, in striped dolphins from the Mediterranean Sea, concentrations of many long-chain PFAS increased from 1990 to the mid-2000s and then stabilized, while FOSA showed no significant time trend. ub.edu

Spatially, PFAS concentrations are generally highest near industrial sources and in densely populated areas. nih.govnih.gov A meta-analysis of PFAS in global wastewater showed that while PFOA and PFOS have the highest measured concentrations, their global concentrations are increasing at the slowest rates. nih.gov However, in China, wastewater effluent concentrations of several PFAS have shown significant increases in recent years. nih.gov In European surface waters, PFOS remains widespread, with a high percentage of monitoring sites exceeding Environmental Quality Standards (EQS). europa.eu The spatial distribution is not uniform, indicating the continued influence of both point and diffuse sources. europa.eu The transformation of precursors like this compound contributes to the complex spatial and temporal patterns observed for terminal PFAS compounds in the environment. itrcweb.org

Identification of Potential Point and Diffuse Sources

The sources of this compound in the environment can be categorized as point and diffuse sources.

Point sources are identifiable, localized sources of contamination. For this compound, the primary point sources are industrial facilities where electrochemical fluorination (ECF) is used. acs.org This process, historically used to produce compounds like perfluorooctane sulfonyl fluoride (B91410) (POSF), generates polyfluorinated amides (PFAMs) as unintended byproducts. nih.govacs.org Therefore, manufacturing plants that produced or used POSF-based chemicals are significant historical and potentially ongoing sources. ca.gov Other point sources include:

Wastewater Treatment Plants (WWTPs): WWTPs receive industrial and domestic wastewater, which can contain this compound and other PFAS, and are considered major pathways for their release into aquatic environments. cwea.orgservice.gov.uk

Landfills: The disposal of consumer and industrial products containing PFAS, such as treated textiles and paper, can lead to the leaching of these compounds into landfill leachate, which can then contaminate groundwater and surface water. environment-agency.gov.ukservice.gov.uk

Sites of Product Use: Areas where large quantities of PFAS-containing products were used, such as facilities for paper and carpet treatment, represent significant point sources for related compounds like polyfluorinated sulfonamides. nih.gov

Diffuse sources are widespread and not easily traceable to a single point of origin. For this compound, these sources are primarily linked to the lifecycle of consumer and commercial products that contain it as an impurity. service.gov.uk These include:

Use and Wear of Consumer Products: Items like stain-resistant carpets, textiles, and food packaging treated with fluorinated chemicals can release PFAS into the environment, particularly into indoor air and dust, during their use. ca.govservice.gov.uk

Agricultural Application of Pesticides and Biosolids: The use of pesticides containing this compound as an impurity and the land application of PFAS-contaminated biosolids represent diffuse sources of contamination for agricultural soils. ae2s.comnih.govservice.gov.uk

Atmospheric Deposition: Volatile precursors that have entered the atmosphere from various sources can be transported over long distances and deposited in remote areas, contributing to a global background level of PFAS contamination. ineris.frnih.gov

Environmental Fate and Biogeochemical Transformations of Perfluorooctanamide

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves non-biological processes that can lead to the structural alteration of Perfluorooctanamide. These pathways are primarily driven by chemical and physical environmental factors.

Photochemical transformation, or photolysis, is a key abiotic process for many environmental contaminants. For this compound and related perfluoroalkane sulfonamides, degradation is influenced by light conditions and the presence of other reactive species.

Direct photolysis, the process where a molecule is broken down by directly absorbing light energy, is generally not a significant degradation pathway for this compound under typical environmental sunlight conditions. researchgate.net However, indirect photochemical processes, mediated by other light-absorbing substances, play a more substantial role. The primary mechanism for the photochemical transformation of sulfonamide-based PFAS often involves hydroxyl radicals (•OH). nih.gov These highly reactive species can initiate the degradation process, leading to the transformation of the parent compound.

Studies on related sulfonamide precursors, such as N-ethyl perfluorooctane (B1214571) sulfonamidoacetic acid (EtFOSAA), have shown that they can be completely decomposed under simulated sunlight. nih.gov The primary transformation product observed in these reactions is often perfluorooctanoic acid (PFOA), rather than PFOS. nih.gov The rate of these photochemical reactions can be influenced by the environmental matrix. For instance, the presence of mineral surfaces like titanium dioxide can act as a photocatalyst, enhancing the transformation rate. nih.gov

| Precursor Compound | Condition | Primary Transformation Product | Production Rate Constant (k) |

| N-ethyl perfluorooctane sulfonamidoacetic acid (EtFOSAA) | Simulated sunlight on natural soils | Perfluorooctanoic acid (PFOA) | 0.01 h⁻¹ |

| N-ethyl perfluorooctane sulfonamide ethanol-based phosphate diester (diSAmPAP) | Simulated sunlight on natural soils | Perfluorooctanoic acid (PFOA) | 1.3 x 10⁻³ h⁻¹ |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of this compound against hydrolysis is a critical factor in its environmental persistence. Generally, perfluoroalkyl substances exhibit high chemical stability, and their C-F bonds are resistant to cleavage.

While comprehensive data on the hydrolytic stability of this compound in pure aqueous media is limited, related terminal compounds like PFOS and PFOA are known to be exceptionally stable, with estimated hydrolysis half-lives of 41 and 92 years, respectively. nih.gov However, the sulfonamide group in this compound presents a potential site for hydrolysis. Research suggests that hydrolysis of the sulfonamide bond can occur, particularly when mediated by other factors. For instance, a direct pathway for the formation of PFOS from this compound via hydrolysis of the sulfonamide bond has been proposed in soil microcosm studies, suggesting that microbial activity may facilitate this reaction. researchgate.net Furthermore, in vivo studies in organisms have documented the hydrolysis of perfluoroalkyl sulfonamides to form perfluorosulfonic acids, indicating that enzymatic processes can catalyze this transformation. nih.gov

Beyond photolysis and hydrolysis, other chemical degradation processes, often categorized as advanced oxidation processes (AOPs), can potentially transform this compound. These methods typically involve the generation of highly reactive radicals to break down persistent organic pollutants. nih.gov

Technologies such as electrochemical oxidation and thermal treatment have been shown to degrade PFOA and PFOS. nih.gov The degradation mechanisms for these compounds are closely linked to their functional head groups. nih.gov For sulfonamide compounds, degradation pathways would likely involve radical attack on the sulfonamide functional group, leading to cleavage of the carbon-sulfur bond and subsequent transformation steps. While specific studies on this compound are scarce, the principles of these degradation technologies suggest they would be effective in transforming this precursor compound.

Biotic Transformation and Metabolization

Biotic processes, driven by microorganisms and plants, are significant pathways for the transformation of this compound in the environment. These processes convert the precursor into more stable end-products.

This compound (FOSA) is a well-documented intermediate in the microbial biotransformation of larger perfluoroalkane sulfonamide derivatives, such as N-ethyl perfluorooctane sulfonamide (N-EtFOSA) and N-ethyl perfluorooctane sulfonamidoethanol (N-EtFOSE). researchgate.netnih.gov This transformation occurs under aerobic conditions in various environmental matrices, including soil and activated sludge. researchgate.netauburn.edu

The primary biotransformation pathway involves a series of N-alkyl oxidations and N-dealkylations of the parent compounds to yield FOSA. nih.gov Subsequently, the sulfonamide group in FOSA is hydrolyzed by microbial action to form the highly persistent terminal product, perfluorooctane sulfonate (PFOS). nih.gov Other intermediates, such as perfluorooctane sulfonamidoacetic acid (FOSAA) and perfluorooctanesulfinic acid (PFOSi), have also been observed in these pathways. researchgate.netnih.gov

The rate of biotransformation can vary depending on the specific precursor and environmental conditions. For example, in one study, the half-life for the biotransformation of N-EtFOSE was estimated to be between 8.7 and 9.6 days in soil microcosms. researchgate.net The yield of PFOS from these transformations can be significant; an aerobic incubation of N-EtFOSA in wetland microcosms reported a PFOS yield of 85.1 mol% after 91 days. nih.gov

| Precursor Compound | Environmental Matrix | Key Intermediates | Terminal Product | Reported Half-life/Yield |

| N-ethyl perfluorooctane sulfonamide ethanol (N-EtFOSE) | Aerobic Soil | FOSAA, FOSA | PFOS | Half-life: 8.7-9.6 days researchgate.net |

| N-ethyl perfluorooctane sulfonamide (N-EtFOSA) | Aerobic Soil | FOSA | PFOS | - |

| N-ethyl perfluorooctane sulfonamide ethanol (N-EtFOSE) | Activated Sludge | FOSAA, FOSA, PFOSi | PFOS | Max PFOS yield: 12% after 120 days nih.gov |

| N-ethyl perfluorooctane sulfonamide (N-EtFOSA) | Wetland Microcosms | FOSA | PFOS | PFOS yield: 85.1 mol% after 91 days nih.gov |

The uptake and accumulation of PFAS by plants is a recognized pathway for their entry into terrestrial food chains. nih.gov A wide variety of plant species, including vegetables and grains, can take up these compounds from contaminated soil and water. nih.gov Root uptake is the predominant pathway for PFAS accumulation in agricultural crops. nih.gov

The extent of plant uptake is influenced by several factors, including the physicochemical properties of the PFAS compound, such as the length of its perfluorocarbon chain and the nature of its functional head group. nih.gov Plant physiology and abiotic factors like soil organic matter content and pH also play a significant role. nih.gov

While the uptake of persistent end-products like PFOA and PFOS by plants has been extensively studied, specific research on the biotransformation of this compound within plant tissues is less documented. However, given that plants can take up a range of PFAS, it is plausible that precursor compounds like this compound are absorbed by plant roots. Once inside the plant, it is possible that metabolic processes could transform this compound into PFOS, similar to the pathways observed in microorganisms. This would represent an in-planta source of persistent PFAAs. Further research is needed to elucidate the specific metabolic pathways and transformation rates of this compound in various plant species.

Biotransformation in Fauna (e.g., In Vivo Animal Models)

The biotransformation of this compound and its close structural analogs has been investigated in various animal models, revealing pathways that lead to the formation of highly stable perfluorinated compounds. While direct studies on this compound are limited, research on the closely related compound perfluorooctane sulfonamide (PFOSA) provides significant insights into the likely metabolic fate of this compound in fauna.

In vivo studies with male Sprague-Dawley rats exposed to commercial PFOSA demonstrated that this compound is readily biotransformed. The study revealed that branched isomers of PFOSA were eliminated more rapidly than the linear isomer, with elimination half-lives of 2.5 ± 1.0 days and 3.7 ± 1.2 days for the two major branched isomers, compared to 5.9 ± 4.6 days for linear PFOSA. researchgate.net This differential elimination led to a depletion of branched PFOSA isomers in the blood and tissues of the rats relative to the administered dose. researchgate.net The ultimate metabolite of this biotransformation was identified as PFOS. researchgate.net

While the exact enzymatic processes are not fully elucidated in all organisms, the transformation of sulfonamide derivatives to their corresponding sulfonic acids is a recognized metabolic pathway for PFAS precursors. nih.gov This transformation is a critical step in the bioactivation of these precursor compounds, leading to the formation of terminal degradation products that are highly persistent in the environment and biota.

Interactive Data Table: Elimination Half-Lives of PFOSA Isomers in Sprague-Dawley Rats

| Isomer | Elimination Half-Life (days) |

| Branched Isomer 1 | 2.5 ± 1.0 |

| Branched Isomer 2 | 3.7 ± 1.2 |

| Linear PFOSA | 5.9 ± 4.6 |

Role of this compound as a Precursor Compound

This compound is recognized as a precursor compound, meaning it can be transformed into other PFAS compounds in the environment and in organisms. This transformation is of significant concern because the resulting products, PFOA and PFOS, are known for their persistence, bioaccumulation, and potential adverse health effects.

While direct in vivo evidence for the biotransformation of this compound to PFOA is not extensively documented in the reviewed literature, the general understanding of PFAS metabolism suggests that amide functionalities can be hydrolyzed to carboxylic acids. This pathway would lead to the formation of PFOA from this compound. The biotransformation of various PFAS precursors to PFOA has been observed in in vivo studies with different animal models, including earthworms, which have been shown to transform precursors into PFOA. nih.gov The specific enzymes and mechanisms involved in the hydrolysis of the amide group in this compound to a carboxyl group in PFOA within fauna require further investigation.

The transformation of perfluorooctane sulfonamide (PFOSA), a compound structurally very similar to this compound, to PFOS is well-established in in vivo animal models. researchgate.net Studies in Sprague-Dawley rats have shown that PFOSA is metabolized to PFOS. researchgate.net This biotransformation is a key pathway for the formation of PFOS from precursor compounds. The conversion of sulfonamides to sulfonic acids is a recognized metabolic process for various PFAS precursors. nih.gov The presence of PFOS in organisms can therefore be a result of direct exposure or indirect exposure through the biotransformation of precursors like this compound.

The complexity of PFAS chemistry and the vast number of related compounds mean that there are likely many unidentified precursors and transformation products in the environment. While PFOA and PFOS are the most well-known terminal products, the biotransformation of this compound and other precursors may also lead to the formation of other, less-studied PFAS compounds. Research has shown that in vivo exposure to PFAS precursors can result in distinct isomer profiles of the terminal products, which may serve as biomarkers of exposure to specific precursor sources. researchgate.net The identification of these unknown metabolites is an active area of research, crucial for a comprehensive understanding of the environmental burden and potential risks associated with PFAS.

Environmental Transport and Mobility Dynamics

The movement of this compound through the environment is governed by its physical and chemical properties, as well as the characteristics of the environmental media it encounters. Its potential for leaching through soil and adsorbing to sediments are key factors determining its distribution and the likelihood of groundwater and surface water contamination.

The leaching and adsorption behavior of this compound in porous media like soil and sediment are influenced by factors such as its functional group, chain length, and the properties of the media, including organic carbon content and pH.

For perfluorinated compounds in general, sorption to sediments is influenced by both hydrophobic and electrostatic interactions. Sediment organic carbon is a dominant factor affecting sorption, indicating the importance of hydrophobic interactions. researchgate.net The perfluorocarbon chain length is a major structural feature influencing sorption, with each CF2 moiety contributing to the measured distribution coefficients. researchgate.net Generally, longer-chain PFAS tend to have higher sorption coefficients and are therefore less mobile in soil and sediment compared to their shorter-chain counterparts.

Studies on various PFAS have shown that sulfonated compounds can exhibit strong sorption to sediments. For instance, perfluorooctyl sulfonamide acetic acids have demonstrated substantially stronger sorption than PFOS. researchgate.net While specific data for this compound is limited, its amide functional group and perfluorooctyl chain suggest it would exhibit significant sorption to organic carbon in soil and sediment. However, its mobility and leaching potential will also depend on environmental conditions such as pH and the presence of other ions. The potential for leaching through the soil column into groundwater remains a concern, particularly in areas with low organic carbon content.

Atmospheric Transport and Long-Range Deposition

Per- and polyfluoroalkyl substances (PFAS), a category of compounds that includes this compound, are subject to atmospheric transport, enabling their distribution to regions far from their original sources. confex.comnih.govau.dk The atmosphere serves as a crucial medium for the long-range transport of these persistent chemicals. nih.gov While ionic PFAS are characterized by low volatility, they can bind to particles in the atmosphere. au.dk Industrial emissions are a significant source of PFAS entering the atmosphere, where they can be transported over long distances before being deposited into soil and water through atmospheric sedimentation. researchgate.net

The primary mechanisms for removing PFAS from the atmosphere are wet and dry deposition. au.dkunc.edu Wet deposition, which involves the incorporation of these substances into raindrops, is considered a more effective removal process than dry deposition. unc.edu Studies have shown that particle-bound and gas-phase PFAS that have undergone long-range transport can be rapidly removed from the atmosphere through precipitation. unc.edu The global distribution of PFAS in soil and aquatic ecosystems is a direct consequence of their ubiquitous presence in atmospheric deposition. au.dk Research conducted in the central United States identified over 20 emerging PFAS in rainwater samples, highlighting the role of atmospheric transport and wet deposition in contaminating environments far from emission sources. confex.com

Bioaccumulation and Biomagnification in Ecological Systems

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than at which the substance is lost. Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. Several PFAS compounds have been shown to be bioaccumulative. fosan.org

Long-chain PFAS, in particular, have demonstrated the potential to biomagnify in aquatic food webs. nih.gov For instance, a study of the St. Lawrence River food web identified perfluorooctane sulfonamide as a compound that is both very bioaccumulative and subject to biomagnification. fosan.org The trophic level of an organism, as determined by stable isotope analysis, is a key factor in PFAS biomagnification. nih.gov

The transfer of PFAS through food webs is a critical aspect of their environmental fate. These substances have been found to be prevalent in all compartments of freshwater food webs, including water, sediment, organic matter, and various aquatic organisms. nih.govresearchgate.net Studies have demonstrated that PFAS can be incorporated at the base of the food web and transferred to higher trophic levels. nih.gov

In one study of a large river ecosystem, aquatic insects showed the highest concentrations and most frequent detections of 14 different PFAS, suggesting a trophic link from lower-level resources. nih.govresearchgate.net Perfluorooctane sulfonate (PFOS) was the predominant compound found across all samples in this particular food web. nih.govresearchgate.net The transfer of these compounds from prey to predator is a significant route of exposure for organisms at higher trophic levels. nih.gov A laboratory study simulating a freshwater food chain (periphyton-mayfly-zebrafish) showed that PFAS accumulated in the periphyton from the water, were further concentrated in mayfly larvae that fed on the periphyton, and were efficiently assimilated by zebrafish that consumed the larvae. nih.gov

Table 1: Trophic Magnification Factors (TMFs) of Selected PFAS in a Freshwater Food Web Trophic Magnification Factor (TMF) is a measure of the average rate of concentration increase of a substance for each trophic level in a food web. A TMF greater than 1 indicates the substance is biomagnifying.

| Compound | Trophic Magnification Factor (TMF) | Indication |

| Perfluorooctane Sulfonamide | >1 | Biomagnifying fosan.org |

| Perfluorooctane Sulfonate (PFOS) | >1 | Biomagnifying fosan.orgntnu.no |

| C10–C13 Perfluorocarboxylates (PFCAs) | >1 | Biomagnifying fosan.org |

| Perfluorooctanoic Acid (PFOA) | <1 | Biodiluting fosan.org |

The accumulation and distribution of PFAS vary among different species and within the tissues of a single organism. Due to their lipophobic (fat-repelling) and proteinophilic (protein-attracting) nature, PFAS compounds preferentially bind to proteins rather than lipids. researchgate.net This leads to their accumulation in protein-rich and highly perfused tissues such as the liver, kidney, and blood. researchgate.netresearchgate.net

Table 2: General Tissue Distribution Patterns of Perfluoroalkyl Substances (PFAS) This table illustrates the general tendency of PFAS to accumulate in specific tissues based on findings across multiple species.

| Tissue/Organ | Relative PFAS Accumulation | Key Findings |

| Liver | High | A primary site of accumulation due to high protein content and affinity for hepatic proteins. researchgate.netnih.gov |

| Kidney | High | Shows higher concentrations than muscle and other tissues. researchgate.netnih.govnih.gov |

| Blood/Serum | High | PFAS bind to blood proteins like serum albumin, facilitating transport and accumulation. researchgate.net |

| Lung | High | In humans, lung tissue has been shown to accumulate the highest total concentrations of PFAS. nih.gov |

| Muscle | Low | Generally shows lower concentrations compared to organs like the liver and kidney. researchgate.net |

| Brain | Variable | Long-chain PFCAs have been found to dominate in brain tissue in some species. nih.gov |

Toxicological Profiles and Biological Interactions of Perfluorooctanamide

In Vitro Toxicological Investigations

In vitro studies using cell lines provide a crucial first step in characterizing the potential toxicity of chemical compounds. For Perfluorooctanamide, these investigations have begun to outline its effects at the cellular and molecular level.

The impact of this compound on the fundamental cellular processes of viability and proliferation has been evaluated in high-throughput screening studies. In a study using the human placental trophoblast cell line JEG-3, this compound was identified as having a notable effect on cell proliferation. nih.govresearchgate.net This research, which screened 42 different PFAS compounds, found that this compound was among the most potent in its ability to inhibit cell proliferation. nih.gov

The study calculated the half-maximal effective concentration (EC50), which represents the concentration of a substance that causes a 50% reduction in a measured response—in this case, cell proliferation. This compound exhibited one of the lowest EC50 values among the tested substances, indicating a comparatively higher potency for this endpoint. nih.gov While a concentration-response curve for cell viability was also assessed, an EC50 value for this compound was not determined under the specific criteria of that study, though it was noted to affect proliferation significantly. nih.gov

Interactive Table: Effect of this compound on Cell Proliferation

| Cell Line | Endpoint | EC50 (µM) | Source(s) |

|---|

The study of how a compound alters gene expression can provide critical insights into its mechanisms of toxicity. bio-rad.com In a large-scale screening of 42 PFAS, this compound's significant impact on cell proliferation led to its prioritization for further analysis, including a cell migration assay. nih.gov However, for the subsequent, more detailed gene expression analysis which focused on 46 genes vital to trophoblast health, researchers selected PFOA and GenX as the representative compounds for in-depth investigation. nih.gov That analysis revealed that PFOA and GenX could alter the expression of genes involved in xenobiotic transport, endocrine function, and oxidative stress. nih.gov While this compound's bioactivity was established, specific data on the gene expression and molecular pathway perturbations it may cause were not detailed in this particular study. Further research is required to elucidate the specific transcriptomic profile of cells exposed to this compound.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and a cell's ability to detoxify them, can lead to cellular damage and trigger programmed cell death, or apoptosis. mdpi.comresearchgate.netresearchgate.net These pathways are recognized as key mechanisms of toxicity for many environmental contaminants, including several well-studied PFAS. nih.govmdpi.comnih.gov For example, PFOA and PFOS have been shown to induce oxidative stress and activate caspases, which are key enzymes in the apoptotic cascade, in various cell types. nih.gov

Many PFAS compounds are known to exert their effects by interacting with cellular receptors, which can, in turn, alter gene expression and cellular function. mdpi.com Key nuclear receptors implicated in PFAS toxicity include the peroxisome proliferator-activated receptors (e.g., PPARα), the constitutive androstane (B1237026) receptor (CAR), and the pregnane (B1235032) X receptor (PXR). nih.gov PFAS have also been shown to interact with hormone receptors and neurotransmitter receptors like the GABA-A receptor. mdpi.comnih.gov

While there is strong evidence that multiple PFAS modulate receptor-mediated effects, specific data on this compound's ability to bind to and activate these receptors is currently limited in the available literature. mdpi.comresearchgate.net Determining whether this compound shares these receptor-mediated mechanisms with other PFAS is a critical data gap that requires further investigation.

The toxicity of not just the parent PFAS compound but also its environmental or metabolic breakdown products is a growing area of concern. researchgate.netbeyondpesticides.org Transformation can sometimes result in intermediates that are more toxic than the original substance. jhu.edunsf.gov For instance, the transformation of the tire antioxidant 6PPD into 6PPD-quinone dramatically increases its toxicity to certain aquatic species. epa.gov

Research into the biotransformation of PFAS precursors has shown that they can degrade into more stable and well-known toxic compounds like PFOA and PFOS. researchgate.net However, specific studies detailing the transformation pathways of this compound and the toxicological profiles of its potential breakdown products have not been identified in the reviewed literature. This represents a significant knowledge gap in understanding the full environmental and health implications of this compound.

In Vivo Ecotoxicological and Mammalian Studies

To understand the effects of a compound on a whole organism, in vivo studies in both ecological and mammalian models are essential. nih.govnih.gov

Data on this compound's effects in living organisms comes primarily from large-scale screening studies using the zebrafish (Danio rerio) model, a common tool in developmental toxicity and ecotoxicology. researchgate.netnih.govfrontiersin.orgnih.gov In a comprehensive study that assessed 182 unique PFAS chemicals for developmental toxicity, this compound was included in the screening. nih.govnih.gov However, within this large-scale assessment, this compound did not rank among the 30% of PFAS that were found to be developmentally toxic under the study's specific conditions and endpoints, which included mortality, edema, and various morphological malformations. researchgate.netnih.gov

In contrast, a structurally similar compound, Perfluorooctane (B1214571) sulfonamide (PFOSA), was identified as one of the more potent developmentally toxic PFAS in the same zebrafish screening. researchgate.netnih.gov Further studies on PFOSA have shown it can induce cardiotoxicity and hepatotoxicity in zebrafish larvae, with some research suggesting its effects are greater than those of PFOS. caymanchem.comacs.orgnih.gov While PFOSA and this compound are structurally distinct (sulfonamide vs. carboxamide), the significant toxicity of PFOSA underscores the need for continued investigation into related C8 compounds.

Specific in vivo mammalian toxicity studies for this compound were not found in the reviewed literature. food.gov.uk A review of the PFAS evidence map identified only a couple of acute-dosing studies in rats for the related compound PFOSA, with no assessment of developmental toxicity in mammals. mdpi.com The lack of mammalian data for this compound is a critical gap in assessing its potential risk.

Developmental and Reproductive Toxicity

Exposure to certain PFAS is linked to a range of developmental and reproductive toxicities. ewg.orgewg.org These chemicals can cross the placenta, leading to direct prenatal exposure, and have been detected in breast milk, indicating a potential route of infant exposure. ewg.orgewg.org While specific data on this compound is scarce, studies on other PFAS compounds provide insight into potential effects.

Research on compounds like PFOA and PFOS has associated them with adverse outcomes such as low birth weight, harm to the male reproductive system, and pregnancy-induced hypertension. ewg.orgewg.org For instance, maternal PFOA levels during pregnancy have been linked to lower birth weight in human studies, a finding corroborated by animal studies showing reduced fetal weight. ewg.org In male offspring, maternal PFOA exposure has been associated with reduced sperm concentration and count. ewg.org

A large-scale screening study using a zebrafish model evaluated the developmental toxicity of 182 different PFAS chemicals, including this compound and related compounds. mdpi.com In this model, which assesses developmental landmarks like mortality, hatching, and malformations, approximately 30% of the tested PFAS showed developmental toxicity. mdpi.com While many PFAS were tested, this compound itself was not identified among the most potent developmentally toxic compounds in this specific assay. mdpi.com However, other structurally similar sulfonamides, such as perfluorooctanesulfonamide (B106127) (PFOSA) and N-methylperfluorooctane sulfonamide (N-MeFOSA), were found to be more potent than the well-studied PFOS. mdpi.com

Studies on perfluorononanoic acid (PFNA), another long-chain PFAS, have shown developmental toxicity in mice, including neonatal death and developmental delays like late eye opening and puberty onset in surviving offspring. nih.gov These effects highlight the potential for adverse developmental outcomes from exposure to persistent perfluoroalkyl acids. nih.gov

Table 1: Selected PFAS and their Developmental Toxicity Potential in Zebrafish This table is interactive. You can sort and filter the data.

| Chemical | Type | Developmental Toxicity Finding | Benchmark Concentration (BMC) in Zebrafish Assay (μM) |

|---|---|---|---|

| Perfluorooctanesulfonamide (PFOSA) | Sulfonamide | More potent than PFOS | Not specified |

| N-methylperfluorooctane sulfonamide (N-MeFOSA) | Sulfonamide | More potent than PFOS | Not specified |

| Perfluorooctane Sulfonate (PFOS) | Sulfonate | Developmentally toxic | 7.48 |

Source: Adapted from screening studies on zebrafish. mdpi.com

The OECD Guideline 443 for an Extended One-Generation Reproductive Toxicity Study provides a framework for evaluating the reproductive and developmental effects of chemical exposure. oecd.org Such studies assess the impact on parental animals and their offspring (F1 and potentially F2 generations), covering pre- and postnatal exposure and examining systemic toxicity, reproductive system integrity, and offspring development. oecd.org

Immunomodulation and Immunotoxicity

The immune system is a recognized target for certain PFAS. nih.govnih.gov Both PFOA and PFOS are presumed to be immune hazards to humans based on strong evidence from animal studies showing suppression of antibody response and moderate evidence from human studies. nih.gov Epidemiological studies have demonstrated that PFAS can lead to immunosuppression, an increased risk of infections, and a diminished response to vaccinations. nih.goveuropa.eu

Although direct studies on this compound are not available, the National Toxicology Program (NTP) concluded that PFOA and PFOS alter immune functions in humans. nih.gov The strongest evidence in humans points to a reduced antibody production in response to tetanus and diphtheria vaccines, particularly in children. nih.gov This suggests that exposure to immunotoxic chemicals like certain PFAS poses a threat to both individual and population health. nih.gov

Recent research aims to fill data gaps on the immunotoxicity of PFAS other than PFOA and PFOS by using new approach methodologies (NAMs), including in vitro human cell-based models and in silico methods. europa.eu These studies support the evidence from human epidemiology and are being used to investigate whether there is a common mode of action for immunosuppressive effects across different PFAS. europa.eu

Hepatic and Renal Systemic Effects

The liver and kidneys are primary organs for the accumulation of many PFAS compounds. nih.govnih.gov Research has shown that the kidney is a main site of accumulation for PFOA, which can lead to nephrotoxicity. nih.gov Animal studies have linked high-level PFOA exposure to renal hypertrophy and tissue proliferation. nih.gov Similarly, long-term accumulation of PFAS in the body may result in serious effects on the kidneys, including tissue changes and altered permeability of microvascular endothelial cells. frontiersin.org

In the liver, PFOS exposure has been shown to disrupt lipid metabolism, leading to morphological and functional changes such as liver enlargement and steatosis, which can progress to more severe liver diseases. nih.gov Animal models frequently demonstrate increased liver weight and other signs of hepatotoxicity following PFAS administration. nih.gov Human epidemiological studies have reported associations between PFAS exposure and elevated levels of liver function biomarkers and metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov

PFAS can also interfere with hepatic transporters, which are crucial for the disposition and excretion of xenobiotics. nih.gov Understanding these interactions is key to elucidating the mechanisms behind human health effects. nih.gov While these findings are significant for compounds like PFOA and PFOS, specific research on the hepatic and renal effects of this compound is currently lacking.

Endocrine Disruption Mechanisms

Endocrine disrupting chemicals (EDCs) are substances that interfere with the body's hormone systems. endocrine.orgendocrinedisruption.org Many PFAS, including PFOA, are considered EDCs. endocrine.orgnih.gov They can mimic or block hormones, affect hormone production and transport, and alter normal physiological functions. endocrinedisruption.org Exposure to EDCs is a concern, particularly during sensitive developmental periods such as prenatal life, puberty, and pregnancy. endocrinedisruption.org

The mechanisms of endocrine disruption by PFAS are complex. mdpi.com Some PFAS, like PFOA, have been shown to activate the peroxisome proliferator-activated receptor alpha (PPARα), which plays a role in mediating some of its health effects. nih.gov Additionally, studies suggest that PFOA may alter steroid hormone production. nih.gov PFAS can also exert their effects by interacting with various nuclear receptors that are important for processes like hepatic lipid metabolism. mdpi.com

Adverse health outcomes linked to the endocrine-disrupting properties of some PFAS include impacts on reproductive health, thyroid function, and metabolism. ewg.orgendocrine.org For example, some pesticides that are also PFAS have been found to be endocrine disruptors for humans. pan-europe.info There is no specific data available on the endocrine-disrupting mechanisms of this compound.

Neurotoxicological Considerations

Certain PFAS compounds can cross the blood-brain barrier and accumulate in the brain, posing a potential risk for neurotoxicity. nih.gov Studies have shown that PFAS exposure is associated with neurobehavioral effects, particularly in animals exposed during development. nih.gov Epidemiological studies have suggested a link between PFAS exposure and neuropsychological and neuromotor deficits in children. nih.gov

Mechanistic studies have proposed several ways PFAS could induce neurotoxicity. nih.gov The generation of reactive oxygen species (ROS) has been identified as a potential molecular initiating event, leading to subsequent cellular events like oxidative stress, neuroinflammation, and apoptosis. nih.gov Furthermore, PFAS may alter neurotransmitter systems, with growing evidence pointing to the disruption of dopamine (B1211576) and glutamate (B1630785) pathways. nih.gov Altered thyroid hormone levels have also been implicated as a contributor to neurotoxic effects. nih.gov

While these findings highlight the potential for neurotoxicity from some PFAS, there is a lack of specific research investigating the neurotoxicological considerations of this compound.

Genotoxicity and Mutagenicity Assessments

Genotoxicity refers to the ability of a chemical to damage genetic material (DNA and chromosomes). europa.eu Mutagenicity is a specific type of genotoxicity that results in permanent, heritable changes. europa.euwho.int Assessing the genotoxic potential of chemicals is a critical component of safety evaluations. who.intservice.gov.uk

For PFOA, a comprehensive set of genotoxicity assays has been conducted. nih.gov The results from these studies, which include bacterial reverse mutation assays (Ames test), in vitro chromosomal aberration studies, and in vivo micronucleus assays, generally demonstrate an absence of direct mutagenic or genotoxic risk associated with PFOA. nih.govmdpi.com Some positive findings were observed, but typically at high, cytotoxic concentrations, suggesting they were a secondary consequence of cellular disruption rather than a direct genotoxic effect. nih.gov

In general, single PFAS compounds are considered non-genotoxic. mdpi.com However, some research has indicated that mixtures of PFAS may exhibit genotoxicity. mdpi.com There is no specific data available from genotoxicity or mutagenicity assessments for this compound.

Comparative Toxicology of this compound with Other PFAS

This compound (PFOAA) is a member of the vast class of per- and poly-fluoroalkyl substances (PFAS). Toxicological assessments often compare the effects of individual PFAS to understand their relative potency and potential hazards. High-throughput screening assays are instrumental in generating these comparative data for a large number of chemicals. nih.govfrontiersin.org

In a high-throughput toxicity screen using the human placental trophoblast JEG-3 cell line, 42 different PFAS were evaluated for their effects on cell viability, proliferation, and mitochondrial membrane potential. frontiersin.org Within this study, this compound was one of 28 PFAS for which an EC50 (half-maximal effective concentration) for cell proliferation could be determined. nih.gov The EC50 for this compound was 114.0 µM, indicating its potential to inhibit cell proliferation. nih.gov For context, this value can be compared to other well-known PFAS tested in the same assay, such as Perfluorooctanoic acid (PFOA), Perfluorooctanesulfonic acid (PFOS), and Perfluorononanoic acid (PFNA), providing a baseline for its relative bioactivity in this specific in vitro model. nih.gov

Another large-scale screening effort utilized the zebrafish model to assess the developmental toxicity of 182 unique PFAS compounds. nih.gov This screen identified 56 PFAS that caused developmental toxicity (mortality or malformation). nih.gov While this compound was included in this screen, the study highlighted that perfluorooctanesulfonamide (PFOSA) was among the most potent developmentally toxic PFAS evaluated, even more so than its well-studied counterpart, PFOS. nih.gov Generally, research has shown that while PFOS and PFOA are structurally similar, PFOS is often considered to be more toxic. frontiersin.org

Studies comparing long-chain and short-chain PFAS have found that they can induce similar adverse effects, such as impacts on the liver and thyroid hormones in animal models. acs.org However, higher doses of the short-chain compounds are typically required to elicit these effects, partly due to their shorter biological half-lives. acs.org As an eight-carbon compound, this compound falls into the long-chain category, which are generally noted for their persistence and bioaccumulation potential. ontosight.ai

Interactive Data Table: Comparative Proliferation EC50 Values in JEG-3 Cells (Users can sort and filter the data by compound or EC50 value)

| Compound | CAS Number | Proliferation EC50 (µM) |

|---|---|---|

| This compound (PFOAA) | 423-54-1 | 114.0 nih.gov |

| Perfluorooctanoic acid (PFOA) | 335-67-1 | Not specified in snippet |

| Perfluorooctanesulfonic acid (PFOS) | 1763-23-1 | Not specified in snippet |

| Perfluorononanoic acid (PFNA) | 375-95-1 | Not specified in snippet |

| Perfluorooctanesulfonamide (PFOSA) | 754-91-6 | Not specified in snippet |

| GenX (HFPO-DA) | 62037-80-3 | Not specified in snippet |

| 8-H-perfluorooctanoic acid | 13973-14-3 | 441.3 nih.gov |

Elucidation of Modes of Action and Adverse Outcome Pathways

The Adverse Outcome Pathway (AOP) framework is a conceptual tool used in toxicology to organize existing knowledge about the mechanistic steps leading from a molecular-level interaction of a chemical with a biological system to an adverse outcome relevant for risk assessment. epa.govnih.gov An AOP is a linear sequence that begins with a Molecular Initiating Event (MIE), proceeds through a series of measurable Key Events (KEs) at different biological levels (e.g., cellular, tissue, organ), and culminates in an Adverse Outcome (AO) at the individual or population level. ecetoc.orgredalyc.org This framework is chemical-agnostic, meaning it describes the pathway of events, which can be triggered by any chemical that perturbs the MIE. redalyc.orgeuropa.eu

For PFAS, research is ongoing to define specific AOPs. mdpi.com However, comparative studies have revealed that diverse PFAS often perturb common biological pathways, including those related to hormone response, lipid metabolism, and immune function, across different species. mdpi.com The activation of peroxisome proliferator-activated receptors (PPARs) is a well-documented MIE for several PFAS, leading to subsequent key events like altered lipid metabolism and culminating in adverse outcomes such as hepatotoxicity.

Specific AOPs for this compound have not been fully elucidated. However, based on its known biological effects and its identity as a PFAS precursor, potential pathways can be inferred. The observed inhibition of cell proliferation in human placental cells suggests that the MIE for this compound could involve interference with signaling pathways that regulate the cell cycle. nih.gov

A critical aspect of the mode of action for this compound and other precursor compounds is their biotransformation. nih.govnih.gov Studies have shown that PFAS precursors can be metabolized or degraded into more stable and often more toxic terminal products, such as perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkyl sulfonic acids (PFSAs). nih.govresearchgate.net For instance, research on the pesticide Sulfluramid (B1681785) noted that the presence of this compound impurities led to the formation of PFOA. acs.org This transformation represents a key event in a potential AOP, where the precursor itself may have its own toxic effects, but also serves as an internal source of a more persistent and well-characterized toxicant. The mobilization of precursors from sources like sediment can lead to the bioaccumulation of terminal PFAAs in organisms, highlighting the environmental relevance of this pathway. acs.org

Therefore, a plausible AOP involving this compound could be conceptualized as:

MIE: Interaction with cellular targets (e.g., receptors or enzymes involved in cell cycle regulation or metabolic pathways).

Key Event 1 (Cellular): Alteration of cell signaling, leading to inhibition of proliferation. nih.gov

Key Event 2 (Metabolic): Biotransformation of this compound to Perfluorooctanoic acid (PFOA). acs.org

Key Event 3 (Upstream of AO): PFOA-mediated activation of nuclear receptors (e.g., PPARα).

Adverse Outcome (Organ/Organismal): Developmental toxicity, hepatotoxicity, or other well-documented adverse outcomes associated with PFOA exposure. frontiersin.orgresearchgate.net

Human Exposure Assessment and Health Implications of Perfluorooctanamide

Pathways of Human Exposure

Human exposure to Perfluorooctanamide can occur through various environmental and occupational routes. The primary pathways include the consumption of contaminated drinking water and food, workplace exposure, and contact with consumer products containing the compound. wikipedia.orgpops.int

Contaminated Drinking Water

Drinking water can become a significant source of human exposure to this compound and other PFAS. wikipedia.orgcanada.ca Industrial releases and the use of firefighting foams containing PFAS can lead to the contamination of ground and surface water, which may then enter public and private drinking water supplies. mdpi.comepa.govepa.gov The persistence of these chemicals in the environment means that contamination can be long-lasting. wikipedia.org While specific data on this compound concentrations in drinking water is often part of broader PFAS monitoring, its potential presence as a precursor to other well-known PFAS like Perfluorooctanoic acid (PFOA) is a key concern. wikipedia.orgepa.gov The U.S. Environmental Protection Agency (EPA) has established health advisories for PFOA and Perfluorooctane (B1214571) Sulfonate (PFOS) in drinking water, and some states have set their own maximum contaminant levels (MCLs) for a group of PFAS that includes PFOA. epa.govmass.gov

Dietary Intake and Food Chain Transfer

Dietary intake is another major pathway for human exposure to PFAS, including this compound. wikipedia.orgpops.int These compounds can accumulate in the food chain. wikipedia.org Contaminated soil and water can lead to the uptake of PFAS by plants and animals, which are then consumed by humans. wikipedia.org Fish and shellfish from contaminated waters are a notable source of PFAS exposure. weitzlux.com Additionally, food packaging materials treated with PFAS to repel grease and water can be a source of contamination. wikipedia.orgpops.intweitzlux.com this compound may be present in food as a result of these contamination pathways.

Occupational Exposure Scenarios

Workplace exposure to this compound and other PFAS can be significantly higher than in the general population for certain occupations. cdc.govnih.gov Workers in facilities that manufacture or use PFAS are at a heightened risk of exposure through inhalation of contaminated air and dermal contact with the substances. cdc.govnih.gov Occupations with increased potential for PFAS exposure include chemical manufacturing workers and firefighters, who may come into contact with PFAS-containing firefighting foams. cdc.govresearchgate.net Studies have shown that workers in these fields can have higher levels of PFAS in their blood serum compared to the general public. researchgate.net

Indoor Environment and Consumer Product Exposure

The indoor environment is a recognized source of exposure to this compound and other PFAS. wikipedia.orgpops.int These chemicals are present in a wide variety of consumer products, including stain- and water-resistant textiles, carpets, non-stick cookware, and some personal care products. diva-portal.orgweitzlux.commdpi.com PFAS can be released from these products into indoor air and dust, which can then be inhaled or ingested. pops.intresearchgate.net Direct dermal contact with these products also presents a potential exposure route. mdpi.com

Biomonitoring and Human Body Burden

Biomonitoring involves the measurement of chemicals or their metabolites in human biological samples, such as blood or urine, to assess the extent of exposure.

Detection and Quantification in Biological Fluids and Tissues

This compound has been detected in human biological samples, indicating its absorption into the body. nih.govacs.org Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used to detect and quantify low levels of PFAS, including this compound, in human serum, plasma, and other tissues. cirs-group.comnih.govnih.gov Studies have shown the presence of this compound and other PFAS in the blood of the general population worldwide. nih.gov Once absorbed, PFAS can be distributed throughout the body and tend to accumulate in the blood, liver, and kidneys. www.gov.je The detection of these compounds in biological fluids serves as a direct measure of an individual's body burden.

Table of Research Findings on this compound Detection

| Study Focus | Sample Type | Key Finding |

| Global blood contamination | Human blood/serum/plasma | Perfluorooctanesulfonamide (B106127) (a related compound) was measured in samples from multiple countries, indicating widespread exposure. nih.gov |

| Cattle exposure to contaminated groundwater | Blood and serum | Novel PFAS, structurally similar to precursors like this compound, were identified in exposed cattle. acs.org |

| General population biomonitoring | Human blood serum | This compound was included in a list of PFAS for which biomonitoring data was sought for risk characterization. nih.gov |

Population-Level Exposure Trends and Variability

Exposure to PFAS is nearly ubiquitous in the global population. nih.gov These synthetic chemicals have been used in a vast array of industrial and consumer products, from non-stick cookware and food packaging to firefighting foams. nih.govwww.gov.je Their resistance to degradation means they accumulate in the environment over time. endocrine.org Consequently, PFAS have contaminated drinking water supplies, soil, and the food supply, which are considered primary exposure pathways for the general population. endocrine.orgnih.gov

Studies have consistently detected PFAS in the blood serum of people worldwide. cancer.org In the United States, the Centers for Disease Control and Prevention (CDC) has documented widespread exposure to several PFAS chemicals. endocrine.org Blood levels can be significantly higher in individuals living near industrial facilities that used these chemicals or in communities with contaminated water sources. cancer.orgmdpi.com For instance, adults in the Mid-Ohio Valley who drank tap water from contaminated districts had a mean serum PFOA concentration of 424 ng/ml, significantly higher than the mean of 83 ng/ml for the entire study population which included residents from more distant areas. nih.gov Occupational exposure can lead to even higher concentrations. cancer.org Children may experience greater exposure than adults due to factors like drinking more water relative to their body weight and hand-to-mouth behaviors. epa.gov

| Population Group | Exposure Source | Key Findings on PFAS Levels | Reference |

|---|---|---|---|

| General U.S. Population | Food, drinking water, household dust | Widespread exposure to PFAS detected in blood. | endocrine.orgcancer.org |

| Residents near Industrial Plants (Mid-Ohio Valley) | Contaminated drinking water | Mean serum PFOA of 424 ng/ml in highly exposed adults. | nih.gov |

| Occupational Workers | Workplace exposure | Blood levels can be many times higher than in the general population. | cancer.org |

| Children | Increased relative intake of water, food, and air; hand-to-mouth contact | Potentially more sensitive and highly exposed than adults. | epa.gov |

Epidemiological Associations with Human Health Outcomes

Epidemiological research has investigated associations between exposure to certain PFAS and a range of adverse health outcomes. These studies often focus on the most well-researched compounds, PFOA and PFOS, providing a basis for understanding the potential risks of other PFAS.

Exposure to PFAS has been linked to various reproductive and developmental issues, although findings can be inconsistent across studies. epa.govnih.gov The developing fetus is exposed to PFAS through the placenta, and newborns can be exposed through breastfeeding. nih.gov

Key associations identified in human studies include:

Pregnancy Complications : Some studies report an association between PFAS exposure and an increased risk of pregnancy-induced hypertension and preeclampsia. endocrine.orgepa.govcdc.gov

Birth Outcomes : Several studies have found an association between maternal PFOA levels and small decreases in birth weight. epa.govcdc.govtera.org However, the evidence regarding low birth weight and other fetal growth outcomes is not entirely consistent across all research. www.gov.jemdpi.comtera.org

Developmental Effects : Research points to potential developmental effects or delays in children, including accelerated puberty and behavioral changes. epa.gov Animal studies have shown that PFAS can cause birth defects, delayed development, and newborn deaths, though these effects are not always observed in humans. cdc.gov

| Health Outcome | Associated PFAS | Summary of Findings | References |

|---|---|---|---|

| Pregnancy-Induced Hypertension / Preeclampsia | PFOA, PFOS | Studies suggest an increased risk. | endocrine.orgepa.govcdc.gov |

| Decreased Fertility | General PFAS | Some studies indicate decreased fertility and links to PCOS- and endometriosis-related infertility. Evidence on overall fertility is mixed. | mdpi.comepa.govnih.gov |

| Miscarriage | PFOA | Weakly to moderately increased odds have been reported with higher PFOA levels. | mdpi.comnih.gov |

| Preterm Birth | PFOS | Weakly to moderately increased odds have been observed with higher PFOS levels. | mdpi.comnih.gov |

| Reduced Birth Weight | PFOA, PFOS | Associated with small decreases in birth weight. | epa.govcdc.govtera.org |

| Sperm Health | Multiple PFAS | Sperm motility and DNA health were found to be moderately impaired by multiple PFAS. | mdpi.comnih.gov |

PFAS are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with the body's natural hormone systems. endocrine.orgepa.govfrontiersin.org This disruption can lead to a variety of metabolic and endocrine-related health problems. nih.gov The mechanisms of action may involve the activation of receptors like the peroxisome proliferator-activated receptor alpha (PPARα) or interference with steroid hormone production. nih.gov

Epidemiological studies have linked PFAS exposure to:

Increased Cholesterol Levels : A consistent finding across numerous studies is the association between exposure to PFOA, PFOS, and other PFAS with elevated total and LDL cholesterol levels. cdc.govnih.gov

Thyroid Disease : Research suggests a probable link between PFOA exposure and thyroid disease. endocrine.org PFAS can disrupt thyroid function, which is critical for metabolism, growth, and development. frontiersin.org

Metabolic Disorders : Exposure to PFAS is linked to metabolic disorders such as obesity and an increased risk of type 2 diabetes. epa.govnih.gov Prenatal exposure to mixtures of EDCs, including PFAS, has been associated with a higher risk score for metabolic syndrome in childhood. isglobal.org

A growing body of evidence indicates that PFAS are immunotoxic. nih.gov The National Toxicology Program concluded that PFOA and PFOS are an immune hazard to humans based on strong evidence from animal studies and moderate evidence from human studies. cdc.gov Immune system effects can be more severe when exposure occurs during development. nih.govnih.gov

Key findings related to immune system effects include:

Reduced Vaccine Response : One of the most consistent findings is the association between PFAS exposure and a reduced antibody response to childhood vaccinations, such as those for tetanus and diphtheria. www.gov.jeepa.govnih.govnih.gov This suggests that PFAS can suppress the adaptive immune system. pfas-exchange.org

Increased Susceptibility to Infections : Studies suggest that prenatal and childhood exposure to PFAS may increase the risk of common infections. epa.govnih.gov For example, high prenatal PFAS exposure has been linked to a greater risk of ear infections in children. usrtk.org This increased susceptibility could impact the population's vulnerability to communicable diseases. nih.gov